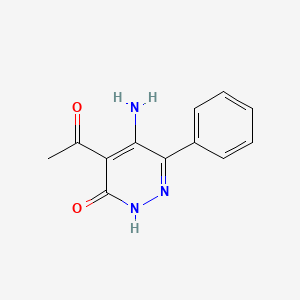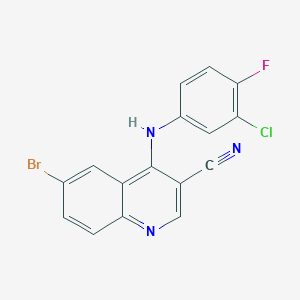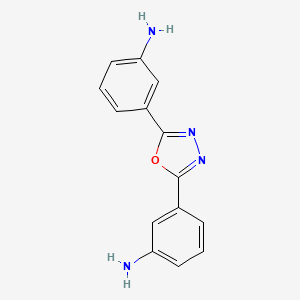
3,3'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline is a compound with the molecular formula C14H12N4O. It is known for its unique structure, which includes an oxadiazole ring and two aniline groups.
Preparation Methods
The synthesis of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline typically involves the polycondensation of aromatic diamines bearing oxadiazole rings with aromatic dialdehydes . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like phosphoric acid . Industrial production methods may involve scalable liquid chromatography techniques to isolate impurities and ensure the purity of the final product .
Chemical Reactions Analysis
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified electronic and optical properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel polymers with high thermal stability and unique electronic properties . In industry, it is used in the production of high-performance membranes for gas separation and ultrafiltration .
Mechanism of Action
The mechanism of action of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline involves its interaction with molecular targets through its oxadiazole ring and aniline groups . These interactions can lead to changes in electronic and optical properties, making it useful in various applications such as optoelectronics and polymer light-emitting diodes . The specific pathways involved depend on the context of its use, but they generally involve the delocalization of π electrons and the high electron affinity of the oxadiazole ring .
Comparison with Similar Compounds
3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline can be compared to other similar compounds such as 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline and 3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate . These compounds share the oxadiazole ring structure but differ in their substituents and overall properties. The uniqueness of 3,3’-(1,3,4-Oxadiazole-2,5-diyl)dianiline lies in its specific combination of aniline groups and oxadiazole ring, which imparts distinct electronic and optical characteristics .
Properties
CAS No. |
2588-85-4 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-[5-(3-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H12N4O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H,15-16H2 |
InChI Key |
HJLLHYNMAUWCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


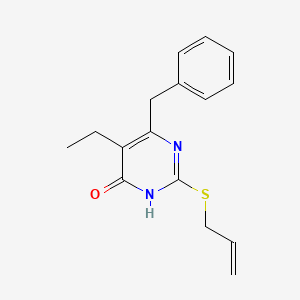
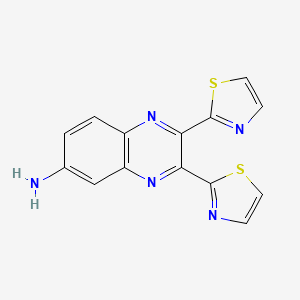
![Benzenesulfonamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12924737.png)
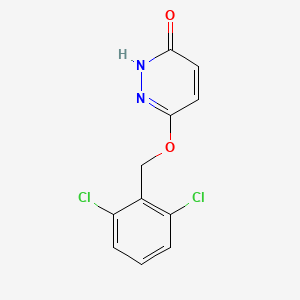
![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12924750.png)
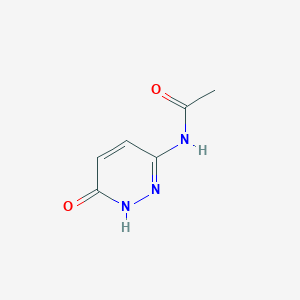
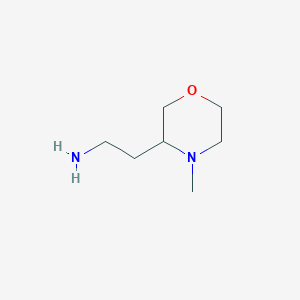
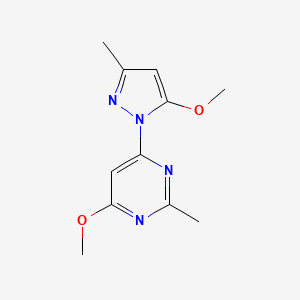
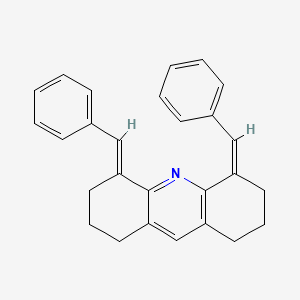
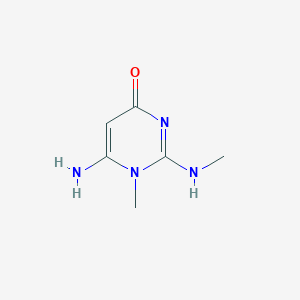
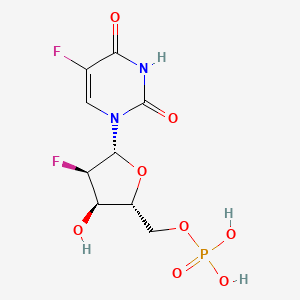
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
